Fuzapladib

Vue d'ensemble

Description

IS-741, également connu sous le nom de Fuzapladib, est un inhibiteur de l'activation de l'antigène de type 1 associé aux fonctions des leucocytes (LFA-1) actif par voie orale. Il s'agit d'une molécule d'adhésion leucocytaire et d'un inhibiteur de la phospholipase A2 (PLA2). IS-741 exerce des effets anti-inflammatoires en inhibant la migration des leucocytes vers les sites inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IS-741 implique la préparation du sel monosodique monohydraté du N-(2-((éthylsulfonyl)amino)-5-(trifluorométhyl)-3-pyridinyl)-cyclohexanecarboxamide. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de la liqueur mère de 40 mg/mL .

Méthodes de production industrielle

Les méthodes de production industrielle de l'IS-741 ne sont pas largement documentées dans le domaine public. Le composé est disponible pour la recherche scientifique et les applications pharmaceutiques, ce qui indique qu'il est produit dans des conditions contrôlées pour garantir une grande pureté et une grande cohérence .

Analyse Des Réactions Chimiques

Types de réactions

L'IS-741 subit diverses réactions chimiques, notamment :

Oxydation : Implique le transfert d'électrons, souvent en utilisant des agents oxydants.

Réduction : Implique le gain d'électrons, généralement en utilisant des agents réducteurs.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'IS-741 comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le DMSO. Les conditions de ces réactions sont généralement contrôlées pour maintenir la stabilité et l'activité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l'IS-741 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

L'IS-741 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'adhésion et la migration des leucocytes.

Biologie : Étudié pour ses effets sur la fonction des leucocytes et l'inflammation.

Mécanisme d'action

L'IS-741 exerce ses effets en inhibant l'activation de l'antigène de type 1 associé aux fonctions des leucocytes (LFA-1) et de la phospholipase A2 (PLA2). Cette inhibition empêche la migration des leucocytes vers les sites inflammatoires, réduisant ainsi l'inflammation. Les cibles moléculaires de l'IS-741 comprennent le LFA-1 et la PLA2, qui sont impliqués dans l'adhésion et la migration des leucocytes .

Applications De Recherche Scientifique

Acute Pancreatitis in Dogs

Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:

- Safety : this compound was well tolerated among all treated dogs.

- Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .

- Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .

Pharmacokinetics

Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .

Table 1: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Rats | IV | 2.0 | Significant inter-species differences observed |

| Cats | IV | 2.0 | Similar metabolic pathways as dogs |

| Dogs | IV | 0.4 | Well-tolerated with significant clinical improvement |

Clinical Case Studies

Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:

- Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.

- Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.

Regulatory Status

This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .

Mécanisme D'action

IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .

Comparaison Avec Des Composés Similaires

Composés similaires

Salazosulfapyridine : Un médicament anti-inflammatoire utilisé pour traiter la maladie inflammatoire de l'intestin.

Stéroïdes cortico-surrénaliens : Utilisés pour inhiber la voie métabolique de l'acide arachidonique et réduire l'inflammation.

Unicité de l'IS-741

L'IS-741 est unique par son double inhibition du LFA-1 et de la PLA2, ce qui en fait un agent anti-inflammatoire puissant. Sa capacité à inhiber la migration et l'adhésion des leucocytes le distingue des autres composés similaires, offrant une approche ciblée pour réduire l'inflammation .

Activité Biologique

Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:

| Species | Max Concentration (µg/mL) | Clearance Rate (h⁻¹) |

|---|---|---|

| Rats | 3.2 | 2.1 |

| Cats | 6.6 | 0.30 |

| Dogs | 14.7 | 0.13 |

These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .

Case Studies

-

Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:

- This compound Group : Mean change in MCAI score = -7.75

- Placebo Group : Mean change in MCAI score = -5.68

- Statistical significance :

- Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .

Adverse Reactions

The administration of this compound was generally well tolerated; however, some adverse reactions were noted:

Propriétés

Numéro CAS |

141283-87-6 |

|---|---|

Formule moléculaire |

C15H20F3N3O3S |

Poids moléculaire |

379.4 g/mol |

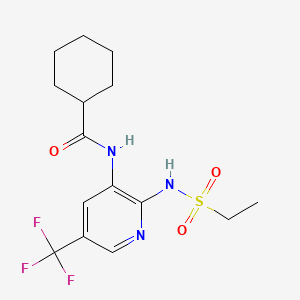

Nom IUPAC |

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |

Clé InChI |

TUWCZRFHNIOVTC-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |

SMILES canonique |

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |

Apparence |

Solid powder |

Key on ui other cas no. |

141283-87-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.